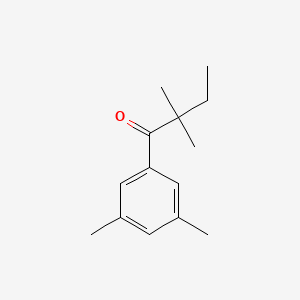

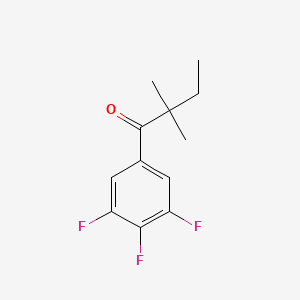

Cyclopentyl-3-trifluormethylphenylketon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of trifluoromethyl ketones, including Cyclopentyl 3-trifluoromethylphenyl ketone, has been a subject of interest due to their valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . A photoredox, nickel and phosphoranyl radical synergistic cross-electrophile coupling of commercially available chemicals, aromatic acids and aryl/alkyl bromides, allows for concise synthesis of highly functionalized ketones directly .Molecular Structure Analysis

The molecular structure of Cyclopentyl 3-trifluoromethylphenyl ketone can be found in various databases such as PubChem and ChemSpider . The molecular formula is C14H13F3O.Chemical Reactions Analysis

Trifluoromethyl ketones (TFMKs) are associated with a number of useful reactions. Catalytic methods for ketone synthesis are continually being developed . The development of a practical route to ketones from feedstock chemicals has long been a subject of interest .Physical And Chemical Properties Analysis

The physical and chemical properties of Cyclopentyl 3-trifluoromethylphenyl ketone can be found in databases like PubChem and ChemicalBook .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Entwicklung

Die Trifluormethylgruppe in Cyclopentyl-3-trifluormethylphenylketon ist ein häufiges Pharmakophor in vielen von der FDA zugelassenen Medikamenten . Dieser Teil kann die biologische Aktivität und metabolische Stabilität von Arzneimitteln deutlich verbessern. Er wird häufig bei der Entwicklung neuer Medikamentenkandidaten verwendet, insbesondere wegen seiner Fähigkeit, die Bindungsaffinität und Selektivität gegenüber biologischen Zielstrukturen zu verbessern.

Umweltchemie

Das Verständnis des Verhaltens fluorierter Verbindungen, einschließlich ihres Abbaus und ihrer Wechselwirkung mit Umweltkomponenten, ist unerlässlich. This compound kann als Modellverbindung für die Untersuchung des Umweltschicksals fluorierter Schadstoffe dienen.

Jede dieser Anwendungen nutzt die einzigartigen Eigenschaften der Trifluormethylgruppe, um spezifische Herausforderungen und Anforderungen in der wissenschaftlichen Forschung und Industrie zu bewältigen. Die Vielseitigkeit von this compound macht es zu einer wertvollen Verbindung in verschiedenen Studienbereichen .

Zukünftige Richtungen

Trifluoromethyl ketones, including Cyclopentyl 3-trifluoromethylphenyl ketone, are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . Their potential applications in various fields, including medicinal chemistry, make them a subject of ongoing research .

Wirkmechanismus

Target of Action

Cyclopentyl 3-trifluoromethylphenyl ketone is a type of trifluoromethyl ketone (TFMK), which are valuable synthetic targets and serve as synthons in the construction of fluorinated pharmacons . .

Mode of Action

Tfmks are known to behave as mimics of the tetrahedral transition-state intermediates , which suggests that they might interact with their targets by mimicking the transition states of biochemical reactions.

Biochemical Pathways

Ketone bodies, which include compounds similar to tfmks, are known to modulate cellular homeostasis in multiple physiological states through a diversity of mechanisms . They also serve as drivers of protein post-translational modification and modulators of inflammation and oxidative stress .

Pharmacokinetics

The introduction of fluorine(s) into organic molecules, such as tfmks, usually leads to significant changes in the chemical and physicochemical properties of the original compounds, which can bias their biological properties, bioavailability, and adme .

Result of Action

Tfmks are known to be valuable fluorine-containing synthetic targets of bioactive compounds , suggesting that they might have significant effects at the molecular and cellular levels.

Action Environment

The selection of solvents, which can be considered as an environmental factor in chemical reactions, is known to affect several important parameters such as selectivity, chemical group, diffusive coefficient, viscosity, and density .

Biochemische Analyse

Biochemical Properties

Cyclopentyl 3-trifluoromethylphenyl ketone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme acetylcholinesterase, where Cyclopentyl 3-trifluoromethylphenyl ketone acts as an inhibitor, preventing the breakdown of acetylcholine and thereby affecting neurotransmission. Additionally, this compound has been observed to interact with cytochrome P450 enzymes, impacting the metabolism of other substances within the body .

Cellular Effects

Cyclopentyl 3-trifluoromethylphenyl ketone exerts various effects on different cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating the activity of acetylcholinesterase, leading to altered neurotransmitter levels and affecting synaptic transmission. In hepatocytes, the compound impacts gene expression and cellular metabolism by interacting with cytochrome P450 enzymes, which play a crucial role in the detoxification and metabolism of xenobiotics .

Molecular Mechanism

The molecular mechanism of action of Cyclopentyl 3-trifluoromethylphenyl ketone involves its binding interactions with specific biomolecules. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine and leading to increased levels of this neurotransmitter in synaptic clefts. Furthermore, its interaction with cytochrome P450 enzymes involves binding to the heme group, thereby inhibiting the enzyme’s catalytic activity and affecting the metabolism of various substrates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyclopentyl 3-trifluoromethylphenyl ketone have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur when exposed to light or extreme pH levels. Long-term studies have shown that prolonged exposure to Cyclopentyl 3-trifluoromethylphenyl ketone can lead to adaptive changes in cellular function, such as upregulation of detoxifying enzymes and alterations in metabolic pathways .

Dosage Effects in Animal Models

The effects of Cyclopentyl 3-trifluoromethylphenyl ketone vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function by inhibiting acetylcholinesterase and increasing acetylcholine levels. At higher doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity, due to its interaction with cytochrome P450 enzymes and the subsequent accumulation of toxic metabolites .

Metabolic Pathways

Cyclopentyl 3-trifluoromethylphenyl ketone is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to its excretion from the body. The compound’s metabolism can also affect the levels of other metabolites, influencing overall metabolic flux and homeostasis .

Transport and Distribution

Within cells and tissues, Cyclopentyl 3-trifluoromethylphenyl ketone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. The compound’s lipophilic nature allows it to readily cross the blood-brain barrier, impacting central nervous system function .

Subcellular Localization

Cyclopentyl 3-trifluoromethylphenyl ketone exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with cytochrome P450 enzymes and other metabolic proteins. Post-translational modifications, such as phosphorylation, can further direct the compound to specific cellular compartments, affecting its biochemical activity .

Eigenschaften

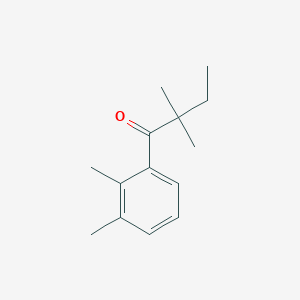

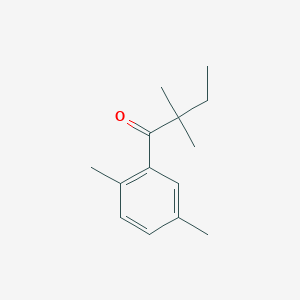

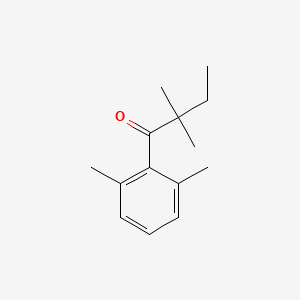

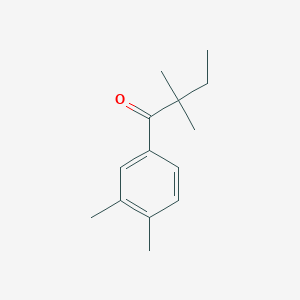

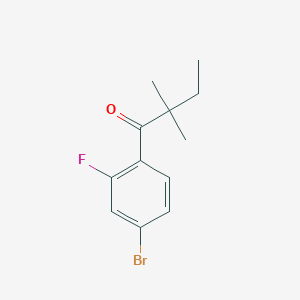

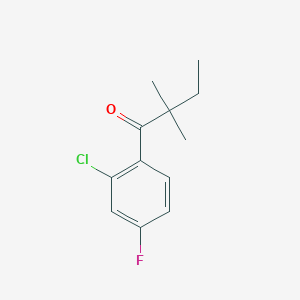

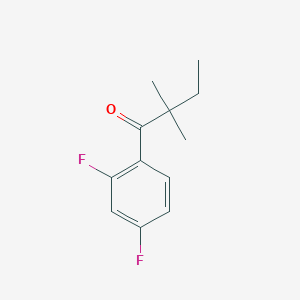

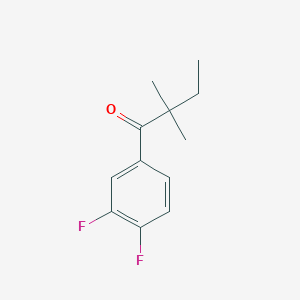

IUPAC Name |

cyclopentyl-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O/c14-13(15,16)11-7-3-6-10(8-11)12(17)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVFDTWBLQYATME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642572 |

Source

|

| Record name | Cyclopentyl[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898791-66-7 |

Source

|

| Record name | Cyclopentyl[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.